

Methyl (R)-N-Boc-3-aminobutyrate CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl (R)-N-Boc-3-aminobutyrate

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Technical Guide: Methyl (R)-N-Boc-3-aminobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl (R)-N-Boc-3-aminobutyrate**, a key chiral building block in pharmaceutical and peptide synthesis. This document outlines its chemical properties, molecular structure, and provides a detailed synthesis protocol and analytical methodologies.

Core Compound Information

Chemical Name: **Methyl (R)-N-Boc-3-aminobutyrate** CAS Number: 159877-47-1[1] Molecular Formula: C₁₀H₁₉NO₄[1] Molecular Weight: 217.26 g/mol

Molecular Structure

Methyl (R)-N-Boc-3-aminobutyrate is the methyl ester of (R)-3-aminobutanoic acid with the amino group protected by a tert-butoxycarbonyl (Boc) group. This structure confers chirality and the Boc-protecting group makes it an ideal intermediate for peptide synthesis and the creation of complex organic molecules.[2] The "(R)" designation indicates the stereochemistry at the chiral center.

Synonyms:

- (R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid Methyl ester
- (R)-N-BOC-3-Aminobutyric acid methyl ester
- Boc-(R)-3-AMINO-BUTYRIC ACID METHYL ESTER
- (R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate

Physicochemical and Spectroscopic Data

Below is a summary of the known quantitative data for **Methyl (R)-N-Boc-3-aminobutyrate**.

Property	Value	Source
CAS Number	159877-47-1	[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[1]
Molecular Weight	217.26 g/mol	
Boiling Point (Predicted)	302.8 ± 25.0 °C	[2]
Density (Predicted)	1.035 ± 0.06 g/cm ³	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data:

- ¹H NMR and ¹³C NMR: Spectral data are available and crucial for the characterization of this compound.[3][4][5] The tert-butyl group of the Boc protector typically shows a characteristic sharp singlet in the ¹H NMR spectrum.[3]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **Methyl (R)-N-Boc-3-aminobutyrate**, adapted from general procedures for the synthesis of N-Boc-β³-amino acid methyl esters.[6][7] The synthesis starts from (R)-3-aminobutanoic acid.

Materials and Reagents

- (R)-3-aminobutanoic acid
- Methanol (MeOH), anhydrous
- Thionyl chloride (SOCl₂)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Experimental Procedure

Step 1: Esterification of (R)-3-aminobutanoic acid[8]

- To a solution of (R)-3-aminobutanoic acid (1.0 eq.) in anhydrous methanol, slowly add thionyl chloride (2.0-3.0 eq.) at 0°C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the solution to room temperature and remove the solvent under reduced pressure to yield methyl (R)-3-aminobutanoate hydrochloride.

Step 2: Boc-Protection of Methyl (R)-3-aminobutanoate

- Dissolve the methyl (R)-3-aminobutanoate hydrochloride from the previous step in anhydrous dichloromethane.
- Cool the solution to 0°C and add triethylamine (2.5 eq.) or another suitable base to neutralize the hydrochloride.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dichloromethane.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **Methyl (R)-N-Boc-3-aminobutyrate**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: To confirm the structure, dissolve a sample in deuterated chloroform (CDCl₃). Expect signals corresponding to the methyl ester, the protons on the butyrate backbone, and the characteristic singlet for the nine protons of the Boc group.
- ¹³C NMR: Further structural confirmation can be obtained from the ¹³C NMR spectrum, which will show distinct signals for the carbonyl carbons of the ester and the Boc group, as well as the carbons of the butyrate chain and the Boc group.^[5]

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of **Methyl (R)-N-Boc-3-aminobutyrate**, a chiral HPLC method is recommended.

- Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T or R), is suitable for the separation of N-Boc protected amino acids.[9]
- Mobile Phase: A typical mobile phase for reversed-phase separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium trifluoroacetate).[9]
- Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

Applications in Synthesis

Methyl (R)-N-Boc-3-aminobutyrate is a valuable chiral building block, primarily utilized in the synthesis of pharmaceuticals and peptides.[2] The Boc-protecting group allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid like **Methyl (R)-N-Boc-3-aminobutyrate** into a growing peptide chain on a solid support.



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General workflow for Boc-SPPS.

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- To cite this document: BenchChem. [Methyl (R)-N-Boc-3-aminobutyrate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063051#methyl-r-n-boc-3-aminobutyrate-cas-number-and-molecular-structure>]

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